(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a base to form the corresponding imine This intermediate is then subjected to cyclization with a suitable reagent, such as a Lewis acid, to form the chromene core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halides like bromine or chlorine, nucleophiles such as thiols or amines in polar solvents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide can be compared with other chromene derivatives and imino compounds:
Similar Compounds: (2Z)-N-(2-hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]-2H-chromene-3-carboxamide, (2Z)-N-(2-ethoxyphenyl)-2-[(3-ethoxyphenyl)imino]-2H-chromene-3-carboxamide.
Uniqueness: The presence of methoxy groups and the specific arrangement of functional groups in this compound contribute to its unique chemical properties and potential applications. These structural features can influence its reactivity, biological activity, and suitability for various applications.
Properties
CAS No. |
400878-30-0 |
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Molecular Formula |
C24H20N2O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-methoxyphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-10-7-9-17(15-18)25-24-19(14-16-8-3-5-12-21(16)30-24)23(27)26-20-11-4-6-13-22(20)29-2/h3-15H,1-2H3,(H,26,27) |
InChI Key |
FFDHPEJZLBWLOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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